Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816130
InChI: InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)10-7-9(13(18)20-6)8-11(19-5)12(10)17/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)C(=O)OC
Molecular Formula: C15H20BFO5
Molecular Weight: 310.13 g/mol

Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.:

Cat. No.: VC13816130

Molecular Formula: C15H20BFO5

Molecular Weight: 310.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -

Specification

Molecular Formula C15H20BFO5
Molecular Weight 310.13 g/mol
IUPAC Name methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)10-7-9(13(18)20-6)8-11(19-5)12(10)17/h7-8H,1-6H3
Standard InChI Key IFPNKYDKHGUVBG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)C(=O)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzoate core substituted at the 3-, 4-, and 5-positions with methoxy, fluorine, and pinacol boronate ester groups, respectively. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, while the electron-withdrawing fluorine atom modulates electronic effects during reactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₂₀BFO₅
Molecular Weight310.13 g/mol
IUPAC NameMethyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in THF, DCM, DMF; insoluble in H₂O

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via sequential functionalization of the benzene ring. A typical route involves:

  • Borylation: Introduction of the pinacol boronate ester via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst .

  • Fluorination: Electrophilic fluorination at the 4-position using Selectfluor® or similar agents.

  • Methoxylation: O-Methylation of a phenolic intermediate using methyl iodide or dimethyl sulfate.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BorylationPd(dppf)Cl₂, KOAc, Dioxane, 80°C, 12h65–75
FluorinationSelectfluor®, CH₃CN, RT, 6h50–60
MethoxylationCH₃I, K₂CO₃, DMF, 60°C, 8h85–90

Source highlights analogous protocols for boronate ester formation, emphasizing the critical role of anhydrous conditions to prevent hydrolysis .

Reactivity and Mechanistic Insights

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures central to drug discovery. Kinetic studies reveal that the electron-deficient aryl boronate reacts preferentially with electron-rich aryl bromides, achieving turnovers exceeding 90% in optimized systems.

Solvent and pH Effects

Reactivity varies significantly with solvent polarity:

  • Polar aprotic solvents (DMF, DMSO): Accelerate coupling rates but risk boronate decomposition.

  • Mixed solvents (THF/H₂O): Balance solubility and stability, ideal for aqueous-compatible catalysts.
    Stability studies indicate that the compound degrades rapidly under acidic conditions (pH < 4) due to boronate hydrolysis but remains intact in neutral to basic media.

Applications in Pharmaceutical Synthesis

Anticancer Agent Intermediates

The compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors. For example, coupling with 4-chloro-6-methoxyquinazoline yields analogs of gefitinib, a potent EGFR inhibitor.

Material Science Applications

In polymer chemistry, it facilitates the synthesis of conjugated polymers for organic semiconductors. The fluorine atom enhances electron mobility, while the boronate enables precise cross-linking .

Comparative Analysis with Analogous Boronates

Table 3: Reactivity Comparison of Selected Boronates

CompoundRelative Reactivity (vs. PhBpin)Thermal Stability (°C)
Methyl 4-fluoro-3-methoxy-5-(Bpin)benzoate1.2×150–160
Phenylboronic acid MIDA ester0.8×130–140
2-NaphthylBpin1.0×170–180

Data adapted from demonstrate that the fluorine and methoxy substituents enhance reactivity without compromising thermal stability.

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